molecular formula C8H12IN3 B1393987 4-(4-Iodo-1H-pyrazol-1-yl)piperidine CAS No. 1229457-94-6

4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Katalognummer B1393987
CAS-Nummer: 1229457-94-6
Molekulargewicht: 277.11 g/mol
InChI-Schlüssel: GYYVRUODGBPRHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-Iodo-1H-pyrazol-1-yl)piperidine” is a chemical compound with the molecular formula C8H12IN3 and a molecular weight of 277.11 . It is used in the synthesis of biologically active compounds .


Molecular Structure Analysis

The InChI code for “4-(4-Iodo-1H-pyrazol-1-yl)piperidine” is 1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Key Intermediate in Crizotinib Synthesis

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, a significant therapeutic agent. Researchers have developed a robust three-step synthesis process to produce this intermediate in multi-kilogram quantities. This process includes nucleophilic aromatic substitution of 4-chloropyridine with pyrazole, followed by hydrogenation and subsequent iodination, optimized for scale-up (Fussell et al., 2012). Another study achieved an overall yield of 67.2% for this compound, following a similar synthesis pathway starting from 4-chloropyridine hydrochloride (Dong-ming, 2012).

Synthesis of AM251: SPECT Radioligand

A study on the synthesis and labeling of N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) utilized 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. AM251, a cannabinoid receptor antagonist, was labeled with iodine-123 for potential use as a SPECT radioligand for brain cannabinoid CB1 receptors (Lan et al., 1996).

Molecular Structure Investigations

A study synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds related to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. The work encompassed molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting intermolecular interactions and electronic properties (Shawish et al., 2021).

Aurora Kinase Inhibition

A compound closely related to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine has been studied as an Aurora kinase inhibitor, potentially useful in cancer treatment. This underscores the relevance of this class of compounds in therapeutic research (ロバート ヘンリー,ジェームズ, 2006).

Antagonism of Cannabinoid Receptors

4-(4-Iodo-1H-pyrazol-1-yl)piperidine derivatives have been studied for their potential as cannabinoid receptor antagonists. These compounds, including SR141716A, a potent CB1 receptor ligand, illustrate the utility of this chemical class in studying and potentially modulating cannabinoid receptor activity (Lan et al., 1999).

Safety and Hazards

“4-(4-Iodo-1H-pyrazol-1-yl)piperidine” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

4-(4-iodopyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYVRUODGBPRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893742
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodo-1H-pyrazol-1-yl)piperidine

CAS RN

1229457-94-6
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229457-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229457946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-iodo-1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Q & A

Q1: What is the significance of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine in pharmaceutical chemistry?

A1: 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial building block in the synthesis of Crizotinib [, ]. Crizotinib is a medication used to treat certain types of lung cancer. While not pharmacologically active itself, the compound's specific structure allows it to be chemically modified into Crizotinib.

Q2: Can you describe a synthetic route for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine?

A2: One efficient synthetic route starts with 4-chloropyridine hydrochloride [, ]. This undergoes a nucleophilic substitution reaction with 1H-pyrazole. The resulting intermediate then undergoes a catalytic hydrogenation of the pyridine ring using a rhodium on carbon catalyst (Rh/C-20A). Finally, the pyrazole moiety is iodinated using iodine and hydrogen peroxide (I2/H2O2), yielding 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. This synthetic route has an overall yield of 67.2% [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.